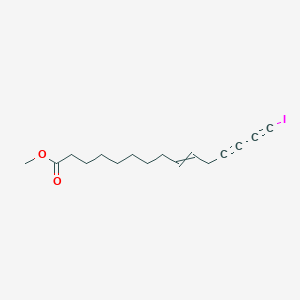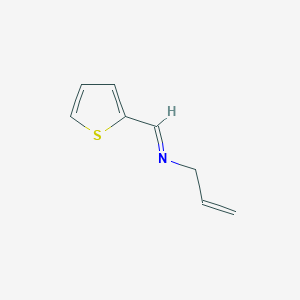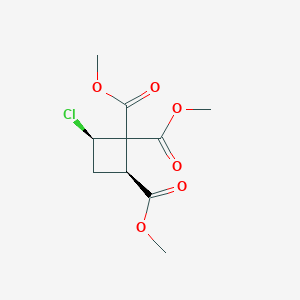
trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is an organic compound characterized by its unique structural features, including a cyclobutane ring substituted with a chlorine atom and three carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclobutane derivative with trimethyl orthoformate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired tricarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl (2S,4R)-4-methylcyclobutane-1,1,2-tricarboxylate
- Trimethyl (2S,4R)-4-bromocyclobutane-1,1,2-tricarboxylate
- Trimethyl (2S,4R)-4-fluorocyclobutane-1,1,2-tricarboxylate
Uniqueness
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds with different substituents, such as methyl, bromine, or fluorine.
Properties
CAS No. |
64374-68-1 |
|---|---|
Molecular Formula |
C10H13ClO6 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C10H13ClO6/c1-15-7(12)5-4-6(11)10(5,8(13)16-2)9(14)17-3/h5-6H,4H2,1-3H3/t5-,6-/m1/s1 |
InChI Key |
UMRVUCXZEZTPBF-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C1(C(=O)OC)C(=O)OC)Cl |
Canonical SMILES |
COC(=O)C1CC(C1(C(=O)OC)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

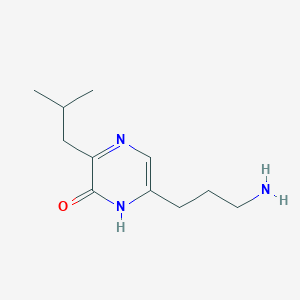
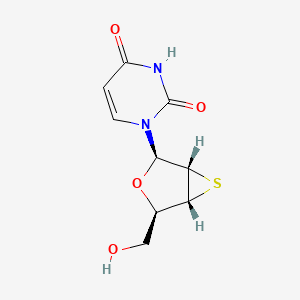
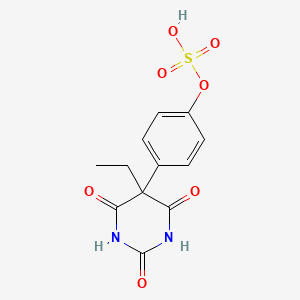
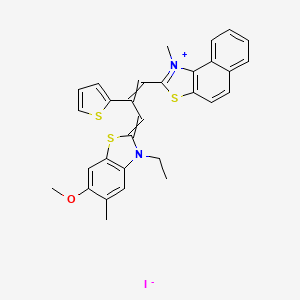
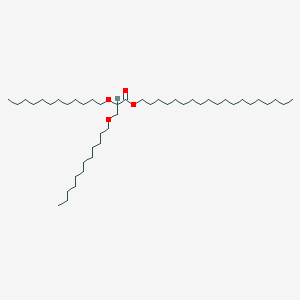
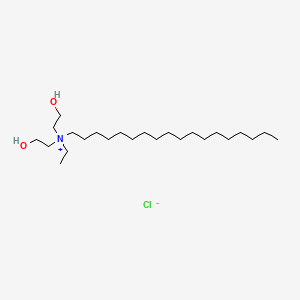
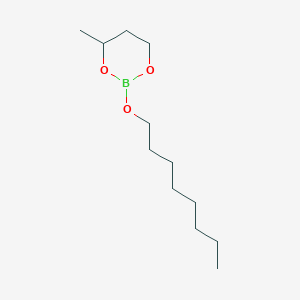
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
